The Synthetic Versatility of 4-Chlorofuran-2-carbaldehyde: A Technical Guide for Organic Synthesis and Drug Discovery
The Synthetic Versatility of 4-Chlorofuran-2-carbaldehyde: A Technical Guide for Organic Synthesis and Drug Discovery
Introduction: Unveiling a Versatile Furanic Building Block
In the landscape of modern organic synthesis and medicinal chemistry, furan-containing scaffolds hold a privileged position. Their unique electronic properties and inherent reactivity make them invaluable building blocks for the construction of complex molecular architectures with diverse biological activities.[1][2] Among these, 4-Chlorofuran-2-carbaldehyde emerges as a particularly intriguing, yet underexplored, synthon. The presence of a chlorine atom at the C4 position and a reactive aldehyde at the C2 position imparts a unique electronic and steric profile, offering a gateway to a wide array of chemical transformations. This in-depth technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 4-Chlorofuran-2-carbaldehyde for researchers, scientists, and drug development professionals. While experimental data for this specific molecule is not abundant in publicly available literature, this guide will leverage data from analogous compounds to provide a robust predictive profile and highlight its synthetic potential.
Physicochemical Properties: A Foundation for Synthetic Strategy
A thorough understanding of a compound's physicochemical properties is paramount for its effective utilization in synthesis, including reaction setup, purification, and formulation. While experimental data for 4-Chlorofuran-2-carbaldehyde is limited, we can extrapolate key parameters based on its structure and data from related compounds.
| Property | Value | Source/Basis |
| CAS Number | 57500-47-7 | [3] |
| Molecular Formula | C₅H₃ClO₂ | [3] |
| Molecular Weight | 130.53 g/mol | [3] |
| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid. | Based on furfural and other halofurans.[4] |
| Purity | Commercially available at 98% purity. | [3] |
| Predicted Boiling Point | ~180-200 °C | Extrapolated from furfural (161.7 °C) and the effect of a chloro substituent.[5][6] |
| Predicted Melting Point | Not readily predictable without experimental data. | |
| Predicted Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Limited solubility in water. | Based on the properties of similar small organic molecules. |
| Predicted logP | ~1.5 - 2.0 | The presence of the chlorine atom increases lipophilicity compared to furfural (logP = 0.41).[4] |
Spectroscopic Signature: Characterizing the Molecule
Spectroscopic analysis is indispensable for confirming the identity and purity of a synthetic compound. Below are the predicted spectroscopic data for 4-Chlorofuran-2-carbaldehyde, based on the known spectra of furan, furfural, and other substituted furans.[7][8]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the furan ring, and one signal for the aldehyde proton.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | ~7.5 - 7.7 | d | J₅,₃ ≈ 1.5 Hz |
| H-3 | ~7.2 - 7.4 | d | J₃,₅ ≈ 1.5 Hz |
| CHO | ~9.6 - 9.8 | s |
Causality Behind Predictions: The electron-withdrawing nature of the chlorine atom at C4 will deshield the adjacent proton (H-3 and H-5) to a lesser extent than the aldehyde group at C2. The aldehyde proton will appear significantly downfield due to the strong deshielding effect of the carbonyl group. The coupling constants are typical for protons in a furan ring.[7]
¹³C NMR Spectroscopy
The carbon NMR spectrum is predicted to show five distinct signals.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~175 - 180 |
| C-2 | ~150 - 155 |
| C-5 | ~145 - 150 |
| C-4 | ~125 - 130 |
| C-3 | ~115 - 120 |
Causality Behind Predictions: The carbonyl carbon (C=O) will be the most downfield signal. The carbons of the furan ring will appear in the aromatic region, with C2 and C5 being the most deshielded due to their proximity to the oxygen atom and the aldehyde group. The carbon bearing the chlorine (C4) will be significantly deshielded compared to an unsubstituted furan.[9][10]
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl and furan ring vibrations.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Aldehyde) | ~1680 - 1700 | Strong |
| C-H Stretch (Aldehyde) | ~2720 - 2820 | Medium, often two bands |
| C=C Stretch (Furan Ring) | ~1500 - 1600 | Medium to Strong |
| C-O-C Stretch (Furan Ring) | ~1000 - 1250 | Strong |
| C-Cl Stretch | ~700 - 800 | Strong |
Causality Behind Predictions: These predictions are based on well-established IR correlation tables for aldehydes and aromatic heterocycles.[11] The C=O stretch is a particularly strong and diagnostic peak.
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A prominent peak at m/z 130 and an isotopic peak at m/z 132 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.
-
Key Fragmentation: Loss of the formyl radical (•CHO) to give a fragment at m/z 101/103. Subsequent loss of CO or Cl would lead to further fragmentation.
Synthesis of 4-Chlorofuran-2-carbaldehyde: Key Methodologies
Several synthetic strategies can be envisioned for the preparation of 4-Chlorofuran-2-carbaldehyde, primarily involving the formylation of a 3-chlorofuran precursor or the chlorination of a suitable furan-2-carbaldehyde derivative.
Vilsmeier-Haack Formylation of 3-Chlorofuran
This is a powerful and widely used method for the formylation of electron-rich heterocycles.[12]
Mechanism:
-
Formation of the Vilsmeier reagent (chloroiminium ion) from a substituted amide (e.g., N,N-dimethylformamide, DMF) and a chlorinating agent (e.g., phosphorus oxychloride, POCl₃, or oxalyl chloride).
-
Electrophilic attack of the Vilsmeier reagent on the electron-rich C2 position of 3-chlorofuran.
-
Hydrolysis of the resulting iminium salt to yield the aldehyde.
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